3-Fluoro-5-formylphenylboronic acid

説明

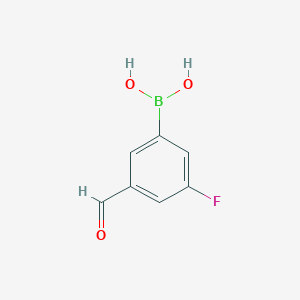

3-Fluoro-5-formylphenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a formyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-formylphenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale borylation and formylation reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.

化学反応の分析

Types of Reactions

3-Fluoro-5-formylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 3-Fluoro-5-carboxyphenylboronic acid.

Reduction: 3-Fluoro-5-hydroxymethylphenylboronic acid.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

3-Fluoro-5-formylphenylboronic acid and its derivatives have demonstrated significant antimicrobial properties. Studies have shown that compounds containing formyl groups exhibit moderate to high activity against various pathogens, including Candida albicans and Aspergillus niger. The presence of the fluorine atom enhances their acidity, which is crucial for binding with biological targets such as cis-diol bioanalytes under physiological conditions .

Anticancer Properties

Research indicates that phenylboronic acids, including this compound, exhibit antiproliferative effects in cancer cell lines. For instance, derivatives have been tested for their ability to induce apoptosis and cell cycle arrest in ovarian cancer cells. The structure-activity relationship (SAR) studies revealed that the introduction of the formyl group significantly increases biological activity compared to other substituents .

Mechanism of Action

The mechanism by which these compounds exert their effects involves interference with key cellular processes. For example, studies suggest that they may inhibit leucyl-tRNA synthetase (LeuRS) in microorganisms, similar to the mechanism of the FDA-approved antifungal drug Tavaborole .

Organic Synthesis

Building Blocks in Organic Chemistry

this compound serves as a versatile building block in organic synthesis. Its reactive aldehyde group allows for further functionalization, making it useful in synthesizing complex organic molecules. The reduction of formyl isomers can lead to the formation of benzoxaboroles, which are valuable in drug development and materials science .

Synthesis of Novel Compounds

The compound's unique properties facilitate the creation of novel derivatives with enhanced functionalities. For example, mechanochemical synthesis techniques have been employed to create bis(benzoxaboroles) from fluorinated phenylboronic acids, showcasing the compound's utility in generating new therapeutic agents .

Materials Science

Functionalization of Nanoparticles

The incorporation of this compound into nanoparticle systems has been explored for its potential in drug delivery applications. The ability of boronic acids to form reversible covalent bonds with diols makes them ideal candidates for developing smart drug delivery vehicles that can respond to biological stimuli .

Sensors and Receptors

Due to their ability to interact with biomolecules, boronic acids are also being investigated as components in sensor technologies. The fluorinated derivatives enhance sensitivity and selectivity towards specific analytes, making them suitable for environmental monitoring and biomedical applications .

Case Studies

作用機序

The mechanism of action of 3-Fluoro-5-formylphenylboronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group acts as a Lewis acid, forming reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors and sensors .

類似化合物との比較

Similar Compounds

3-Fluorophenylboronic acid: Similar structure but lacks the formyl group.

4-Formylphenylboronic acid: Similar structure but the formyl group is in the para position.

3-Formylphenylboronic acid: Similar structure but lacks the fluorine atom.

Uniqueness

3-Fluoro-5-formylphenylboronic acid is unique due to the presence of both a fluorine atom and a formyl group on the phenyl ring. This combination of substituents imparts distinct electronic properties and reactivity, making it a valuable compound in various applications .

生物活性

3-Fluoro-5-formylphenylboronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids, including this compound, have been recognized for their ability to interact with various biomolecules, making them valuable in drug development, particularly for antibacterial and anticancer applications.

- Molecular Formula : CHBFO

- Molecular Weight : 167.9 g/mol

- CAS Number : 328956-83-3

- Purity : ≥98%

The presence of a fluorine atom in the structure enhances the compound's acidity and lipophilicity, which may influence its biological interactions and efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that this compound has a stronger inhibitory effect compared to some existing antifungal agents like Tavaborole (AN2690), particularly against Bacillus cereus .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Escherichia coli | 50 | Higher than AN2690 |

| Bacillus cereus | 30 | Lower than AN2690 |

| Candida albicans | 40 | Similar activity |

Anticancer Activity

The anticancer potential of boronic acids has been explored extensively. In a case study involving various derivatives, including those related to this compound, it was found that certain compounds could accelerate cell growth in glioblastoma cells rather than inhibit it. This suggests that while some derivatives may have potential as anticancer agents, others may not exhibit the desired effects .

Table 2: Anticancer Effects of Related Compounds

| Compound | LC50 (mg/mL) | Effect on Cell Growth |

|---|---|---|

| Rhodanine + p-tolualdehyde | 0.28 | Significant inhibition |

| Rhodanine + 2-fluoro-4-formylphenylboronic acid | 0.75 | Growth acceleration |

| Rhodanine + 3-fluoro-4-formylphenylboronic acid | 0.375 | Growth acceleration |

The mechanism by which boronic acids exert their biological effects often involves the inhibition of specific enzymes or receptors. For instance, docking studies have suggested that the binding affinity of this compound to leucyl-tRNA synthetase (LeuRS) may play a crucial role in its antimicrobial activity. This enzyme is vital for protein synthesis in bacteria, and its inhibition can lead to bacterial death .

特性

IUPAC Name |

(3-fluoro-5-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQDUOXSWHKHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624248 | |

| Record name | (3-Fluoro-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328956-60-1 | |

| Record name | (3-Fluoro-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。